![molecular formula C24H14N2 B13078219 Tribenzo[a,c,h]phenazine CAS No. 216-01-3](/img/structure/B13078219.png)
Tribenzo[a,c,h]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzo[a,c,h]phenazine is a polycyclic aromatic compound that belongs to the phenazine family It is characterized by its extended conjugated system, which imparts unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tribenzo[a,c,h]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed C–N bond-forming amination reaction. This reaction involves the use of palladium catalysts to facilitate the formation of the nitrogen-containing heterocycle .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: Reduction reactions can modify the conjugated system, impacting the compound’s photophysical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, enhancing the compound’s utility in different applications.
Aplicaciones Científicas De Investigación
Tribenzo[a,c,h]phenazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with tailored properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Mecanismo De Acción
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets through its extended conjugated system. This interaction can modulate electronic properties, leading to effects such as fluorescence or charge transport. In biological systems, it may interact with cellular components, influencing pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties but a different conjugated system.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural variations that impact its photophysical properties.
Uniqueness: Tribenzo[a,c,h]phenazine stands out due to its specific conjugated system, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and materials science, distinguishing it from other phenazine derivatives.
Propiedades
Número CAS |
216-01-3 |
|---|---|
Fórmula molecular |
C24H14N2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
Clave InChI |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



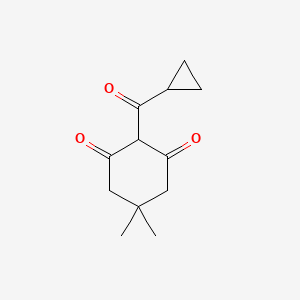

![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
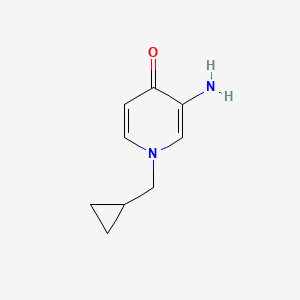



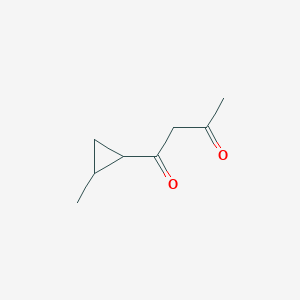

![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
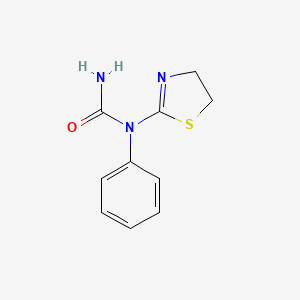
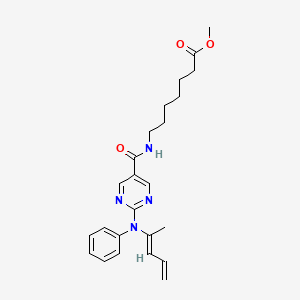
![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
